7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C23H21F2N5O3S and its molecular weight is 485.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.13331705 g/mol and the complexity rating of the compound is 795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research into the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been pivotal in exploring their potential applications. The regioselective synthesis of these compounds involves intricate chemical reactions that result in various substituted derivatives, offering insights into their structural and chemical properties (Drev et al., 2014). This research lays the groundwork for understanding the compound's reactivity and potential for further modification.
Anticancer and Anti-inflammatory Properties
Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their anticancer and anti-inflammatory properties. For instance, the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives have shown promising results as anticancer agents, indicating the potential therapeutic applications of these compounds (Rahmouni et al., 2016). Moreover, derivatives of pyrazolo[1,5-a]pyrimidine have been identified to exhibit significant anti-inflammatory activities without ulcerogenic effects, suggesting their use as safer anti-inflammatory drugs (Auzzi et al., 1983).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of pyrazolo[1,5-a]pyrimidine derivatives have also been a subject of scientific investigation. Studies have shown that these compounds possess effective biocidal properties against a range of Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi (Youssef et al., 2011). This highlights the potential of such compounds in developing new antimicrobial and antifungal therapies.
Heterocyclic Chemistry and Material Science
Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their utility in heterocyclic chemistry and material science. Their unique structural features facilitate the synthesis of complex heterocyclic compounds, which could be utilized in various industrial applications, including the development of new materials with specific properties (Huppatz, 1985).
Properties
IUPAC Name |
7-(difluoromethyl)-N-[4-(ethylsulfamoyl)phenyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N5O3S/c1-3-27-34(32,33)17-10-8-16(9-11-17)28-23(31)18-13-26-30-20(21(24)25)12-19(29-22(18)30)15-6-4-14(2)5-7-15/h4-13,21,27H,3H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKXIJFJBGDBIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.